molecular formula C9H7FN4S B2722176 (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 326012-84-4

(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2722176
CAS No.: 326012-84-4
M. Wt: 222.24
InChI Key: QTTASNOIPDWQDB-LFYBBSHMSA-N
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Description

(E)-4-((4-Fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-1,2,4-triazole-3-thiol with 4-fluorobenzaldehyde under acidic conditions . Its structure features a 1,2,4-triazole core substituted with a thiol group at position 3 and an (E)-configured imine linkage to a 4-fluorophenyl moiety. This compound exhibits moderate lipophilicity (cLogP = 5.27) and has been studied for antimicrobial, anticancer, and anti-tubercular activities .

Properties

IUPAC Name

4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4S/c10-8-3-1-7(2-4-8)5-12-14-6-11-13-9(14)15/h1-6H,(H,13,15)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTASNOIPDWQDB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NNC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NNC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-fluorobenzaldehyde with 4-amino-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

The compound's mechanism of action involves the inhibition of specific enzymes crucial for microbial survival, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Recent research has also focused on the anticancer potential of this compound. Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Case Study: Apoptotic Induction in Cancer Cells
In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP. The IC50 values observed were significantly lower than those for conventional chemotherapeutic agents, suggesting enhanced efficacy with reduced toxicity .

Fungicidal Activity

The compound has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth can be leveraged to protect crops from various diseases.

Table 2: Fungicidal Efficacy Against Crop Pathogens

PathogenEffective Concentration (EC)Reference
Fusarium oxysporum50 µg/mL
Botrytis cinerea25 µg/mL

Field trials indicate that application of this compound significantly reduces fungal infection rates in treated crops compared to untreated controls.

Corrosion Inhibition

The compound has been investigated for its potential as a corrosion inhibitor in metal surfaces exposed to aggressive environments. Its thiol group is particularly effective in forming protective layers on metal surfaces.

Case Study: Corrosion Inhibition Performance
In a study assessing the performance of this compound on carbon steel in acidic media, results indicated a corrosion inhibition efficiency exceeding 90% at optimal concentrations. The protective mechanism was attributed to the formation of a stable adsorption layer on the metal surface .

Mechanism of Action

The mechanism of action of (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorobenzylidene group can form hydrogen bonds and π-π interactions with the target, while the thiol group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the benzylidene and aryl positions. Key comparisons include:

Compound Name Substituent (R1) Substituent (R2) Key Properties
(E)-4-((4-Fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Fluorophenyl H cLogP = 5.27; moderate anti-tubercular activity (MIC = 5.5 µg/mL)
(E)-4-((4-Bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CP 24) 4-Bromophenyl H Higher lipophilicity (cLogP ≈ 5.8); enhanced antibacterial activity due to bromine’s electron-withdrawing effect
(E)-5-(4-Fluoro-3-phenoxyphenyl)-4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Chlorophenyl 4-Fluoro-3-phenoxyphenyl cLogP = 5.84; superior anti-tubercular activity (MIC = 11 µg/mL)
(E)-4-((3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol 3,4-Dimethoxyphenyl 2-Fluorophenyl Lower toxicity (LD50 = 1190 mg/kg, Class IV) due to methoxy groups’ steric and electronic effects

Key Observations :

  • Electron-withdrawing groups (e.g., -Br, -Cl) increase lipophilicity and enhance antimicrobial activity but may elevate toxicity .
  • Methoxy groups reduce toxicity by improving metabolic stability .
  • Fluorine substitution balances lipophilicity and bioavailability, making it favorable for CNS-targeting drugs .
Spectral Data Comparison

NMR chemical shifts reflect electronic environments:

Compound δ(1H) Imine Proton δ(13C) C=S Reference
This compound 10.51 ppm 172.1 ppm
(E)-4-((2-Bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CP 23) 10.32 ppm 162.2 ppm
(E)-4-((3,4-Dihydroxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol 10.85 ppm 168.3 ppm

The deshielded imine proton (δ > 10 ppm) confirms Schiff base formation, while C=S resonance near 170 ppm is consistent across derivatives .

Biological Activity

(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with 4-fluorobenzaldehyde. The reaction is conducted in an acidic medium, often using acetic acid as a solvent. The resulting product can be purified through recrystallization from ethanol to yield a high-purity compound suitable for biological testing .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shown to possess significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, the compound displayed effective antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 11 µg/mL against Mycobacterium tuberculosis strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis H37Rv5.5
Multi-drug-resistant strains11

Anticancer Activity

Studies have also highlighted the potential anticancer properties of this triazole derivative. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including human melanoma and triple-negative breast cancer cells. The compound's mechanism appears to involve the modulation of cellular pathways associated with cancer cell survival and migration .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
Human melanoma IGR3912
Triple-negative breast cancer MDA-MB-23115

The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial and cancer cell metabolism. Specifically, it targets β-ketoacyl carrier protein synthase III (FABH) and β-ketoacyl ACP synthase I (KasA), which are crucial for fatty acid biosynthesis in bacteria . Additionally, the compound has shown potential in inhibiting pathways related to angiogenesis and metastasis in cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Anti-Tubercular Activity : In a study examining its anti-tubercular properties, this compound was found to be effective against both sensitive and resistant strains of M. tuberculosis, demonstrating its potential as a lead compound for developing new anti-TB therapies .
  • Cancer Cell Migration Inhibition : Another study focused on its effect on cancer cell migration revealed that the compound significantly reduced migration in vitro, suggesting its potential as an antimetastatic agent .

Q & A

Q. What are the standard synthetic routes for preparing (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via Schiff base formation between 4-amino-4H-1,2,4-triazole-3-thiol and 4-fluorobenzaldehyde under reflux in ethanol. Key steps include:

  • Condensation in acidic or basic media (e.g., glacial acetic acid or NaOH) .
  • Purification via silica gel column chromatography using solvents like hexane:ethyl acetate (75:25) .
  • Yields range from 68% to 86%, depending on substituents and reaction conditions .

Q. How is the compound characterized structurally?

Characterization employs:

  • 1H/13C NMR : Peaks at δ ~14.04 (s, 1H, SH), δ ~8.92 (s, 1H, imine CH=N), and aromatic proton signals between δ 7.0–8.5 .
  • FTIR : Stretching vibrations for C=N (~1600 cm⁻¹), SH (~2550 cm⁻¹), and C-F (~1220 cm⁻¹) .
  • ESI-MS : Molecular ion [M+H]+ at m/z consistent with theoretical mass (e.g., 283.2/285.2 for brominated analogs) .

Q. What in vitro assays are used to screen its biological activity?

  • Antimicrobial : Broth microdilution (MIC against Staphylococcus aureus and fungi like Candida albicans) .
  • Antioxidant : DPPH radical scavenging at concentrations 1×10⁻³–1×10⁻⁴ M, with activity compared to ascorbic acid .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A-549) with IC₅₀ values reported .

Advanced Research Questions

Q. How does the 4-fluorobenzylidene substituent influence biological activity compared to other analogs?

  • Antiradical Activity : The 4-fluorobenzylidene group reduces DPPH scavenging (e.g., 78.42% → 72% at 1×10⁻³ M) compared to 2-hydroxybenzylidene derivatives, suggesting electron-withdrawing groups diminish radical stabilization .
  • Antifungal Activity : It exhibits comparable efficacy to fluconazole against C. albicans (MIC = 16 µg/mL), outperforming nitro- or methoxy-substituted analogs .
  • Structural Insight : The fluorine atom enhances lipophilicity and membrane penetration but may reduce hydrogen-bonding interactions in radical quenching .

Q. What methodologies resolve contradictions in toxicity and efficacy data?

  • In Silico QSAR Models : Predict LD₅₀ (e.g., 1190 mg/kg for a related triazole) with cross-validation (R² > 0.85) to prioritize low-toxicity candidates .
  • Dose-Dependent Studies : Acute toxicity (Class IV, per Sidorov classification) may mask subchronic effects; longitudinal in vivo studies (e.g., 14–28 days) are recommended .
  • Mechanistic Profiling : Compare ROS generation (via fluorescence assays) and apoptosis pathways (caspase-3 activation) to explain divergent cytotoxicity .

Q. How can metal complexes enhance its pharmacological profile?

  • Design : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form octahedral complexes, improving DNA intercalation and redox activity .
  • Efficacy : Metal complexes show 2–3× lower IC₅₀ values (e.g., 12.5 µM vs. 28 µM for free ligand against Hep-G2) due to enhanced cellular uptake .
  • Characterization : Cyclic voltammetry confirms redox-active metal centers, while EPR validates geometry .

Methodological Notes

  • Crystallography : Use SHELXL for refinement; space group data (e.g., P2₁/c) and H-bonding networks clarify stability .
  • Molecular Docking : AutoDock Vina with PDB 1JIJ (fungal CYP51) predicts binding modes of the fluorophenyl moiety .
  • Toxicity Reconciliation : Combine in vivo LD₅₀ with in vitro organoid models to assess hepatotoxicity .

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